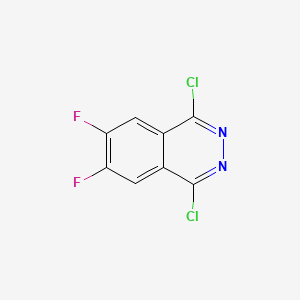

1,4-Dichloro-6,7-difluorophthalazine

描述

1,4-Dichloro-6,7-difluorophthalazine (CAS: 945599-38-2) is a halogenated phthalazine derivative with two chlorine atoms at positions 1 and 4 and two fluorine atoms at positions 6 and 5. Its molecular formula is C₈H₃Cl₂F₂N₂, with a molecular weight of 259.02 g/mol. This compound is characterized by its electron-deficient aromatic ring system due to the electron-withdrawing effects of chlorine and fluorine substituents. It is typically available at 98% purity and is used primarily in research settings for synthesizing specialized ligands and pharmaceutical intermediates .

属性

IUPAC Name |

1,4-dichloro-6,7-difluorophthalazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F2N2/c9-7-3-1-5(11)6(12)2-4(3)8(10)14-13-7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNYKVDQDTDQPFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743554 | |

| Record name | 1,4-Dichloro-6,7-difluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945599-38-2 | |

| Record name | 1,4-Dichloro-6,7-difluorophthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1,4-Dichloro-6,7-difluorophthalazine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the chemical formula and is classified under phthalazine derivatives. Its structure includes two chlorine atoms and two fluorine atoms attached to a phthalazine core, which is known to influence its biological interactions.

The compound primarily exhibits its biological effects through the modulation of kinase activity, specifically targeting Aurora kinases. Aurora kinases are critical regulators of cell cycle progression and are often overexpressed in various cancers. Inhibition of these kinases by this compound can lead to:

- Cell Cycle Arrest : By inhibiting Aurora A and B kinases, the compound can halt cell division, which is crucial for cancer cell proliferation.

- Induction of Apoptosis : The inhibition of these kinases has been linked to the activation of apoptotic pathways in tumor cells, promoting programmed cell death.

Table 1: Biological Activity Summary of this compound

Case Studies

- In Vitro Studies : Research has shown that this compound effectively inhibits the proliferation of cancer cells in vitro. For instance, studies indicated that treatment with this compound resulted in a significant reduction in viability in breast and colon cancer cell lines due to its action on Aurora kinases .

- In Vivo Studies : Animal models have demonstrated that administration of this compound leads to tumor regression in xenograft models of breast cancer. The compound was administered at varying doses, with results showing a dose-dependent reduction in tumor size .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Structural Activity Relationship (SAR) : Investigations into the relationship between the chemical structure and biological activity have revealed that modifications to the fluorine and chlorine substituents can significantly affect potency against Aurora kinases .

- Potential Side Effects : While promising as an anticancer agent, further studies are needed to evaluate the safety profile and potential side effects associated with long-term use .

科学研究应用

Pharmaceutical Applications

1,4-Dichloro-6,7-difluorophthalazine serves primarily as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its derivatives have shown significant pharmacological properties, including:

- Anti-inflammatory Activity : Compounds derived from phthalazine structures exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .

- Anticancer Properties : Certain phthalazine derivatives have demonstrated anticancer activity against various cancer cell lines, suggesting their utility in cancer therapy .

- Antimicrobial Effects : Research indicates that phthalazine derivatives possess antibacterial and antifungal activities, which are valuable in developing new antimicrobial agents .

Biological Activities

The biological activities of this compound and its derivatives can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and COX enzymes |

| Anticancer | Inhibition of cell proliferation in cancer cell lines |

| Antimicrobial | Effective against bacteria such as Mycobacterium tuberculosis |

| Cardiovascular Effects | Potential vasorelaxant and cardiotonic effects |

| Enzyme Inhibition | Inhibition of carbonic anhydrase and protein tyrosine phosphatase 1B (PTP1B) |

Case Studies

Several studies highlight the applications of this compound:

- Anticancer Study : A study demonstrated that a derivative of this compound exhibited IC50 values indicating potent anticancer activity against colon cancer cell lines. Structure-activity relationship (SAR) studies revealed that specific substitutions on the phthalazine ring enhanced this activity significantly .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of phthalazine derivatives. The results showed that these compounds could effectively inhibit the COX-2 enzyme, leading to reduced inflammation in vitro .

- Antimicrobial Evaluation : A comprehensive evaluation of various phthalazine derivatives revealed their effectiveness against Mycobacterium tuberculosis, with some compounds showing minimal inhibitory concentrations (MIC) comparable to existing antibiotics .

相似化合物的比较

Structural and Electronic Differences

The reactivity and applications of halogenated phthalazines are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Selected Phthalazine Derivatives

Key Observations:

- Electron-Withdrawing vs. Donating Groups : Fluorine and chlorine substituents enhance electrophilicity, making this compound more reactive in nucleophilic substitution reactions compared to methoxy-substituted analogs (e.g., 1,4-Dichloro-6,7-dimethoxyphthalazine) .

- Steric Effects : Bulky substituents like phenyl groups (e.g., 1,4-Dichloro-6,7-diphenylphthalazine) reduce reaction efficiency. For instance, coupling with dihydroquinidine yields 48–69%, ~20% lower than unsubstituted linkers .

- Aromaticity Impact : Hydrogenated analogs (e.g., 1,4-Dichloro-5,6,7,8-tetrahydrophthalazine) lack aromatic conjugation, reducing stability in oxidative conditions .

常见问题

Basic: What are the optimal synthetic routes for 1,4-Dichloro-6,7-difluorophthalazine, and how can purity be ensured?

Methodological Answer:

Begin with halogenation of phthalazine derivatives using fluorinating agents (e.g., DAST or XeF₂) for fluorine substitution, followed by chlorination with Cl₂ or PCl₅. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via / NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- Structural Confirmation: Use NMR (DMSO-d₆, 400 MHz) for aromatic protons, NMR for fluorine environments, and FT-IR for functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹).

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and GC-MS for volatile impurities.

- Elemental Analysis: Combustion analysis for C, H, N, and halogen content .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for halogenated phthalazines?

Methodological Answer:

Contradictions may arise from residual solvents, tautomerism, or byproducts. Employ:

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- Variable Temperature NMR to study dynamic processes (e.g., tautomeric shifts).

- Supplementary Techniques: X-ray crystallography for definitive structural assignment or DFT calculations to predict NMR chemical shifts .

Advanced: What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Design systematic experiments using Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig reactions. Screen ligands (e.g., XPhos, SPhos), bases (K₂CO₃, Cs₂CO₃), and solvents (THF, DMF). Monitor reaction progress via TLC and LC-MS. Isolate intermediates for mechanistic studies (e.g., ESI-MS to detect palladium complexes) .

Basic: How should researchers handle stability and storage of halogenated phthalazines?

Methodological Answer:

Store under inert atmosphere (Ar/N₂) at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Use stabilizers like BHT (0.1% w/w) for oxidation-prone derivatives .

Advanced: What in vitro/in vivo models are suitable for assessing the compound’s toxicity and mechanism of action?

Methodological Answer:

- In Vitro: Use human hepatocyte cultures (HepG2) for metabolic profiling and cytotoxicity (MTT assay).

- In Vivo: Rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423 guidelines).

- Mechanistic Studies: RNA-seq or proteomics to identify pathways affected by halogenated aromatics .

Advanced: How can computational methods predict the environmental persistence of this compound?

Methodological Answer:

Apply QSAR models (EPI Suite) to estimate biodegradation half-lives. Use DFT (Gaussian 09) to calculate bond dissociation energies for hydrolysis/oxidation. Validate with experimental half-life studies in simulated environmental matrices (e.g., OECD 309 water-sediment systems) .

Basic: What are common impurities in synthetic batches, and how are they quantified?

Methodological Answer:

Typical impurities include dehalogenated byproducts (e.g., monofluoro derivatives) and dimerization products. Quantify via GC-MS (electron ionization) or LC-UV/ELS. Establish a validated HPLC method with detection limits ≤0.1% .

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) elucidate degradation pathways?

Methodological Answer:

Synthesize -labeled analogs at key positions (e.g., C-6/C-7). Track degradation in microbial consortia using LC-HRMS and isotope-ratio mass spectrometry (IRMS). Compare fragmentation patterns to identify metabolic intermediates .

Advanced: What interdisciplinary approaches integrate synthetic chemistry with biological screening for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。